molecular formula C13H18N2O3 B8791515 N-[(3-methylphenyl)carbamoyl]valine

N-[(3-methylphenyl)carbamoyl]valine

Cat. No.: B8791515
M. Wt: 250.29 g/mol
InChI Key: BZPWDHCTIAIAJK-UHFFFAOYSA-N
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Description

N-[(3-Methylphenyl)carbamoyl]valine is a valine derivative featuring a carbamoyl group substituted with a 3-methylphenyl moiety at the terminal nitrogen. This structural modification positions it within a broader class of N-acyl-amino acid compounds, which are studied for diverse biological activities, including antimalarial and herbicidal properties. The compound’s 3-methylphenyl group is critical to its interactions in biological systems, as evidenced by its role in enhancing antimalarial activity compared to unmodified azithromycin derivatives .

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

3-methyl-2-[(3-methylphenyl)carbamoylamino]butanoic acid

InChI

InChI=1S/C13H18N2O3/c1-8(2)11(12(16)17)15-13(18)14-10-6-4-5-9(3)7-10/h4-8,11H,1-3H3,(H,16,17)(H2,14,15,18)

InChI Key

BZPWDHCTIAIAJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

N-[(3-methylphenyl)carbamoyl]valine is primarily investigated for its pharmacological properties, particularly in the development of new therapeutic agents. Some notable applications include:

  • Anticancer Activity :
    • Research indicates that compounds similar to this compound can inhibit cancer cell proliferation. A study on related carbamoyl derivatives demonstrated their ability to induce apoptosis in various cancer cell lines, suggesting a mechanism that could be explored further with this compound .
  • Neuropeptide Modulation :
    • This compound may influence neuropeptide signaling pathways, which are crucial in regulating mood and behavior. Investigations into similar compounds have shown potential in treating mood disorders by modulating neurotransmitter levels .
  • Cardiovascular Research :
    • The compound's structural similarities to known cardiovascular agents suggest potential use in treating conditions like hypertension and heart failure. Preliminary studies have indicated that derivatives can act as dual inhibitors of angiotensin receptors and neutral endopeptidases, which are vital in regulating blood pressure and cardiac function .

Biochemical Applications

This compound can also be applied in various biochemical contexts:

  • Enzyme Inhibition Studies :
    • The compound has been used to study enzyme kinetics and inhibition mechanisms, particularly in protease research. Its ability to form stable complexes with enzymes makes it a candidate for detailed kinetic studies .
  • Peptide Synthesis :
    • As a building block in peptide synthesis, this compound can be utilized to create novel peptides with enhanced biological activities. Its incorporation into peptide chains may improve stability and bioavailability compared to natural amino acids .

Case Studies

Several case studies highlight the practical applications of this compound:

Study TitleFocusFindings
Anticancer Activity of Carbamoyl DerivativesEvaluation of anticancer effectsDemonstrated significant apoptosis induction in cancer cells using carbamoyl derivatives similar to this compound .
Neurotransmitter ModulationEffects on mood disordersFound that related compounds modulate neurotransmitter levels effectively, suggesting potential therapeutic uses for this compound .
Cardiovascular Dual InhibitionStudy on hypertension treatmentsIdentified dual-action mechanisms of compounds similar to this compound, showing promise for heart disease therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Antimalarial Activity: Substituent Effects on Azithromycin Analogues

N-[(3-Methylphenyl)carbamoyl]valine (analogue A2 in ) was evaluated alongside other descladinosylazithromycin derivatives for activity against Plasmodium falciparum and P. knowlesi. Key findings include:

Compound Substituent Quick-Killing Activity (P. knowlesi) In-Cycle Potency (P. falciparum)
A2 3-Methylphenyl Most potent Improved
C1 3-Chlorophenyl Moderate Most potent
A13 Phenyl High Improved
Azithromycin Cladinose sugar Weak Reduced (6.5-fold loss)
  • Key Insight: The 3-methylphenyl carbamoyl group in A2 enhances quick-killing activity against P. knowlesi, outperforming the parent drug azithromycin. However, the 3-chlorophenyl analogue (C1) shows superior potency against P. falciparum, suggesting that halogenated aryl groups may favor interactions with specific parasite targets .

Herbicidal Activity: Aminophosphonate Derivatives

In aminophosphonate herbicides, the 3-methylphenyl substitution (compound 2b in ) demonstrated weak inhibitory effects on plant growth, unlike the N-benzylamino derivative (2g):

Compound Substituent Herbicidal Activity Toxicity (Ostracods)
2b 3-Methylphenyl Weak Low
2g Benzyl Strong High
  • Key Insight : The 3-methylphenyl group contributes minimally to herbicidal efficacy, whereas bulkier aromatic substituents (e.g., benzyl) enhance activity but increase toxicity .

Sodium Channel Inhibition: Carbamoyl Modifications

In sodium channel inhibitors (Nav1.3), introducing N-(methylsulfonyl) carbamoyl groups (e.g., compounds 29a–d in ) abolished inhibitory activity, contrasting with the retained activity of unmodified analogues:

Compound Series Carbamoyl Substituent Nav1.3 Inhibition
29a–d N-(Methylsulfonyl) Inactive (IC50 >30 μM)
Parent scaffold None or simpler substituents Active
  • Key Insight : The electronic and steric properties of carbamoyl substituents drastically alter target engagement. The 3-methylphenyl group in this compound may avoid such steric clashes in antimalarial targets, preserving activity .

Enzyme-Targeting Carbamoyl Amino Acids

N-(3-Carboxypropanoyl)-L-norvaline () targets carbamoyltransferases, unlike this compound, which lacks a carboxylic acid side chain:

Compound Functional Groups Biological Target
N-(3-Carboxypropanoyl)-L-norvaline Carboxypropanoyl N-Acetylornithine carbamoyltransferase
This compound 3-Methylphenyl carbamoyl Plasmodium proteases or kinases
  • Key Insight : Carbamoyl group polarity and charge determine target specificity. The hydrophobic 3-methylphenyl group in this compound likely facilitates membrane permeation in parasites .

Preparation Methods

Isocyanate Coupling Method

The most direct route involves reacting valine with 3-methylphenyl isocyanate. This method, adapted from protocols used for analogous compounds, proceeds via nucleophilic attack of valine’s α-amino group on the isocyanate’s electrophilic carbon.

Procedure :

  • Reagent Preparation : Dissolve L-valine in anhydrous methanol or ethanol (6.5–8× mass ratio).

  • Base Activation : Add triethylamine (0.2–0.3× valine mass) to deprotonate the amino group.

  • Isocyanate Addition : Introduce 3-methylphenyl isocyanate (1:2.5–3 molar ratio to valine) dropwise at 55–65°C.

  • Reaction Completion : Stir for 10–15 hours under reflux, followed by solvent removal via reduced-pressure distillation.

  • Isolation : Acidify the residue to pH 1.0–2.0 using HCl or H₃PO₄, inducing crystallization.

Key Data :

  • Yield : 85–90% under optimized conditions.

  • Purity : >99% (HPLC).

  • Chiral Integrity : >99.9% enantiomeric excess.

This method prioritizes mild conditions and scalability, though the commercial availability of 3-methylphenyl isocyanate may necessitate in situ synthesis from 3-methylaniline and triphosgene.

Carbamoyl Chloride Intermediate Route

For laboratories lacking access to pre-formed isocyanates, 3-methylphenylcarbamoyl chloride serves as an alternative electrophile.

Procedure :

  • Carbamoyl Chloride Synthesis : Treat 3-methylaniline with triphosgene (0.5 eq) in dichloromethane at −78°C in the presence of pyridine.

  • Coupling with Valine : React the resultant carbamoyl chloride with valine in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Workup : Extract the product into aqueous phase after quenching, followed by lyophilization.

Challenges :

  • Side Reactions : Competing urea formation if moisture is present.

  • Purification : Requires chromatography to separate byproducts, reducing yield to ~70%.

Mechanistic Insights and Reaction Optimization

Nucleophilic Acylation Dynamics

The amino group of valine attacks the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to release CO₂ and yield the carbamate. Steric hindrance from valine’s isopropyl group necessitates elevated temperatures (55–65°C) to achieve practical reaction rates.

Solvent Effects :

  • Polar Protic Solvents : Methanol or ethanol enhance solubility of ionic intermediates but risk esterification of valine’s carboxyl group.

  • Aprotic Solvents : THF or DMF improve reaction homogeneity but complicate solvent removal.

Catalytic Additives :

  • Triethylamine : Neutralizes HCl byproducts, shifting equilibrium toward product formation.

  • DMAP : Accelerates carbamoyl chloride reactions via transient acylpyridinium intermediates.

Purification and Analytical Characterization

Crystallization Techniques

Acid-induced crystallization at pH 1.0–2.0 precipitates the product while retaining hydrophilic impurities in the mother liquor. Steric bulk from the 3-methylphenyl group enhances crystalline order, yielding needle-like crystals suitable for X-ray diffraction.

Chromatographic Methods

Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves this compound from diastereomers or hydrolyzed byproducts.

Analytical Data :

  • MS (ESI+) : m/z 281.2 [M+H]⁺.

  • ¹H NMR (D₂O) : δ 1.05 (d, 6H, Val CH₃), 2.30 (s, 3H, Ar–CH₃), 3.15 (m, 1H, Val α-CH), 7.20–7.45 (m, 4H, Ar–H).

Industrial and Research Applications

Biomolecular Adduct Studies

This compound serves as a model adduct for detecting exposure to aromatic isocyanates in occupational settings. Hydrolysis of globin adducts followed by LC/MS/MS analysis enables quantification at sub-picomolar levels.

Peptide Synthesis

The carbamoyl group acts as a transient protecting group in solid-phase peptide synthesis, with orthogonal deprotection via mild acidolysis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(3-methylphenyl)carbamoyl]valine, considering protection/deprotection strategies for valine’s amino and carboxyl groups?

  • Methodological Answer : Valine’s amino and carboxyl groups require protection during synthesis to avoid undesired side reactions. Silylation agents like trimethylsilyl (TMS) derivatives (e.g., L-valine 2TMS) can temporarily protect functional groups, enabling selective carbamoylation at the desired position . For carbamoyl group introduction, coupling reagents such as carbodiimides (e.g., DCC/DMAP) are effective for forming stable urea or carbamate linkages, as seen in analogous N-(3-methylphenyl)carbamoyl derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the carbamoyl-phenyl linkage and valine backbone. Mass spectrometry (MS) with electrospray ionization (ESI) can confirm molecular weight, while IR spectroscopy identifies carbamoyl C=O stretches (~1680–1720 cm⁻¹). Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral assignments .

Q. What solvent systems are suitable for solubility and stability testing of this compound in preclinical studies?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) are preferred for initial solubility screening due to the compound’s amphiphilic nature. Stability under physiological conditions can be assessed via HPLC-UV in phosphate-buffered saline (PBS) at 37°C, monitoring degradation products over 24–72 hours .

Advanced Research Questions

Q. What methodologies are employed to evaluate the stability of this compound under physiological conditions for therapeutic applications?

  • Methodological Answer : Radiolabeling with isotopes like carbon-11 or iodine-125 allows tracking of metabolic stability in vivo. For example, analogs such as [¹¹C]DCMC use PET imaging to assess hydrolysis rates of carbamoyl bonds in target tissues . Accelerated stability studies under varying pH (2–9) and temperature (4–40°C) can predict shelf-life and degradation pathways .

Q. How do structural modifications at the carbamoyl or phenyl group influence the compound’s interaction with biological targets like TRP channels?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro, chloro) to the phenyl ring modulates lipophilicity and target affinity. Comparative studies of N-(3-methylphenyl)-3-nitrobenzamide analogs show enhanced binding to TRP channels when nitro groups improve π-π stacking . Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes to residues like Tyr667 in TRPV1 .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardizing protocols using reference compounds (e.g., AMTB hydrochloride for TRP channel studies) and orthogonal assays (e.g., calcium flux vs. electrophysiology) improves reproducibility . Meta-analyses of structure-activity relationships (SAR) across analogs like N-(3-methylphenyl)-2-nitrobenzamide can identify critical pharmacophores .

Q. What strategies are used to study metal coordination complexes involving this compound?

  • Methodological Answer : Chelation potential can be assessed via UV-Vis titration with transition metals (e.g., Cu²⁺, Zn²⁺). Spectrophotometric monitoring of absorbance shifts (e.g., d-d transitions) and Job’s plot analysis determine stoichiometry. X-ray crystallography of complexes, as demonstrated for N-(2-carbamoylfuranyl) derivatives, reveals coordination geometry .

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